molecular formula C14H20ClF2NO B1397575 4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220038-85-6

4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1397575
CAS RN: 1220038-85-6
M. Wt: 291.76 g/mol
InChI Key: IVJNYXGCWDFVPA-UHFFFAOYSA-N
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Description

“4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1220034-23-0 . It belongs to the class of piperidine derivatives.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H15F2NO.ClH/c13-10-2-1-9 (12 (14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H . This indicates the molecular structure of the compound, including the number and type of atoms, as well as how they are bonded together.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 263.71 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Approaches : Research has explored various synthesis methods for compounds related to 4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride. For instance, Piperidine-4-carboxylic acid and ethyl carbonochloridate were used as starting materials in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing a synthesis process with a reasonable yield of 62.4% (Zheng Rui, 2010).
  • Molecular and Crystal Structures : Crystal structure analysis of related compounds provides insights into the molecular and crystal structures, crucial for understanding the properties and potential applications of these substances. For example, 4-Piperidinecarboxylic acid hydrochloride has been characterized by single crystal X-ray diffraction, offering detailed information about its structure (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Potential Bioactive Applications

  • Anticancer Activity : Some derivatives of piperidine, such as 1-ethyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, have been studied for their potential anticancer properties. The role of hydrogen bonds in these compounds' molecular packing in crystals is critical for their bioactivity (L. Kuleshova, V. Khrustalev, 2000).
  • Antimicrobial Activity : Compounds like ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, synthesized through a condensation reaction involving piperidine, have been evaluated for their antimicrobial activities. These studies contribute to the understanding of the potential use of these compounds in antimicrobial applications (A. D. Kumar et al., 2016).

Pharmacological Properties

  • Potential as Ligands and Modulators : Some piperidine derivatives are studied for their potential as ligands and modulators in neuropharmacology. For example, compounds like 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines are investigated for their affinities and selectivities for various central nervous system receptors, providing valuable insights for drug development (T. Boos et al., 2006).

Safety and Hazards

This compound is labeled as an irritant . It’s always important to handle chemical substances with care, using appropriate personal protective equipment and following safety protocols.

properties

IUPAC Name

4-[2-[(2,4-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO.ClH/c15-13-2-1-12(14(16)9-13)10-18-8-5-11-3-6-17-7-4-11;/h1-2,9,11,17H,3-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJNYXGCWDFVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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